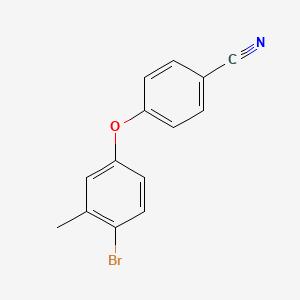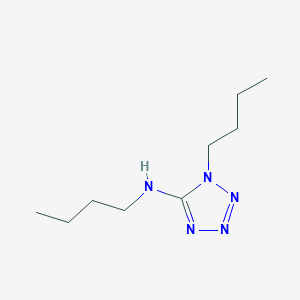
N,1-dibutyltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dibutyltetrazol-5-amine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibutyltetrazol-5-amine typically involves the cycloaddition reaction of nitriles and azides. One common method is the reaction of butylamine with triethyl orthoformate and sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,1-dibutyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding tetrazole oxides.
Reduction: Dibutylamine derivatives.
Substitution: Various substituted tetrazoles depending on the electrophile used.
Scientific Research Applications
N,1-dibutyltetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the production of energetic materials and as a stabilizer in photographic chemicals
Mechanism of Action
The mechanism of action of N,1-dibutyltetrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with various receptors and enzymes, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-disubstituted tetrazoles: Share similar structural features but differ in the substituents attached to the tetrazole ring.
5-substituted tetrazoles: Have a single substituent at the 5-position, making them less complex than N,1-dibutyltetrazol-5-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutyl groups enhance its lipophilicity, making it more suitable for applications requiring membrane permeability .
Properties
CAS No. |
91055-09-3 |
|---|---|
Molecular Formula |
C9H19N5 |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N,1-dibutyltetrazol-5-amine |
InChI |
InChI=1S/C9H19N5/c1-3-5-7-10-9-11-12-13-14(9)8-6-4-2/h3-8H2,1-2H3,(H,10,11,13) |
InChI Key |
QSEALVGJDWLJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=NN1CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)

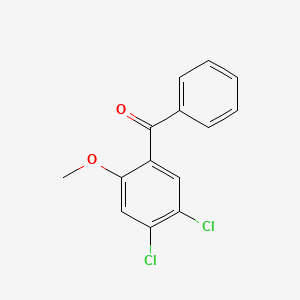
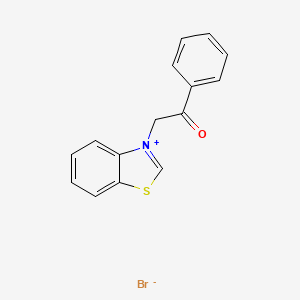
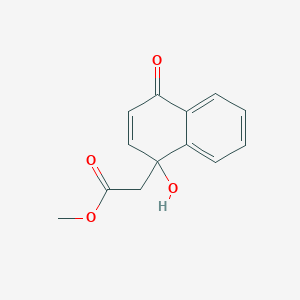

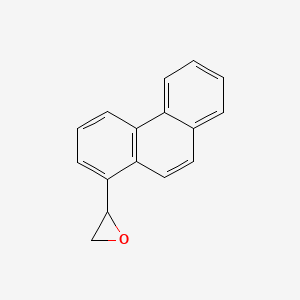
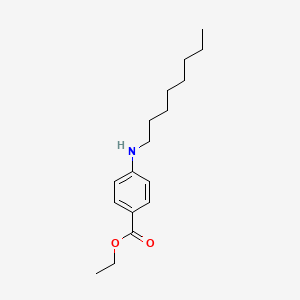
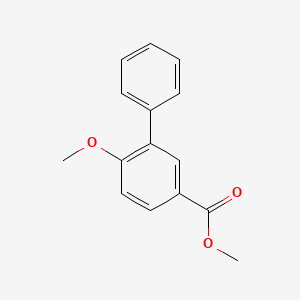
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

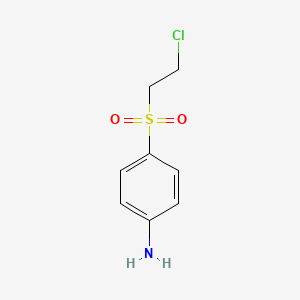
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)
